An In-depth Technical Guide to the Chemical Structure and Bonding of 2,2'-Oxydipropanol
An In-depth Technical Guide to the Chemical Structure and Bonding of 2,2'-Oxydipropanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,2'-Oxydipropanol, a significant isomer of dipropylene glycol, is a versatile organic compound with wide-ranging industrial applications. This technical guide provides a comprehensive overview of its chemical structure and bonding. This document outlines the key physicochemical properties, details the molecular geometry, and discusses the spectroscopic characteristics that define its structural integrity. Furthermore, detailed experimental protocols for its synthesis and analysis are provided, alongside graphical representations of these workflows to facilitate a deeper understanding for research, development, and quality control purposes.
Chemical Structure and Identification
2,2'-Oxydipropanol is one of the three isomers of dipropylene glycol. Its chemical structure is characterized by a central ether linkage connecting two propanol units. The systematic IUPAC name for this isomer is 2-(1-hydroxypropan-2-yloxy)propan-1-ol.
Table 1: Chemical Identification of 2,2'-Oxydipropanol
| Identifier | Value |
| IUPAC Name | 2-(1-hydroxypropan-2-yloxy)propan-1-ol[1] |
| Synonyms | 1-Propanol, 2,2'-oxybis- |
| CAS Number | 108-61-2[1] |
| Molecular Formula | C6H14O3[1] |
| Molecular Weight | 134.17 g/mol [1] |
| InChI Key | VMKMZRBPOSNUMX-UHFFFAOYSA-N[1] |
| SMILES | CC(CO)OC(C)CO[1] |
Physicochemical Properties
2,2'-Oxydipropanol is a colorless, viscous liquid with a high boiling point and low volatility. It is miscible with water and many organic solvents, a property attributable to the presence of both hydroxyl groups and an ether linkage, which can participate in hydrogen bonding.
Table 2: Physicochemical Data of 2,2'-Oxydipropanol
| Property | Value |
| Boiling Point | 234.2 °C at 760 mmHg[2] |
| Density | 1.034 g/cm³[2] |
| Flash Point | 95.5 °C[2] |
| Vapor Pressure | 0.00984 mmHg at 25°C[2] |
| Refractive Index | 1.445[2] |
| Hydrogen Bond Donor Count | 2[1] |
| Hydrogen Bond Acceptor Count | 3[1] |
| Rotatable Bond Count | 4[1] |
Chemical Bonding and Molecular Geometry
The molecule consists of a central oxygen atom forming an ether linkage with two propyl chains. Each propyl chain contains a hydroxyl group. The carbon atoms are sp³ hybridized, leading to a tetrahedral geometry around each carbon center. The C-O-C bond angle of the ether linkage is expected to be slightly larger than the ideal tetrahedral angle of 109.5° due to steric hindrance from the propyl groups. The C-O-H bond angle of the alcohol groups will also be approximately tetrahedral. The presence of two stereocenters at the carbon atoms attached to the ether oxygen results in the possibility of stereoisomers.
Table 3: Predicted Bond Parameters for 2,2'-Oxydipropanol
| Bond | Bond Type | Predicted Bond Length (Å) | Predicted Bond Angle (°) |
| C-C | sp³-sp³ | ~ 1.54 | ~ 109.5 |
| C-O (ether) | sp³-sp² | ~ 1.43 | C-O-C: ~ 110-112 |
| C-O (alcohol) | sp³-sp² | ~ 1.43 | C-O-H: ~ 109 |
| O-H | sp²-s | ~ 0.96 | |
| C-H | sp³-s | ~ 1.09 |
Note: These are approximate values based on typical bond lengths and angles for similar functional groups.
Spectroscopic Analysis
Spectroscopic techniques are crucial for the structural elucidation and purity assessment of 2,2'-Oxydipropanol.
Infrared (IR) Spectroscopy
The FTIR spectrum of dipropylene glycol, as a mixture of isomers, provides characteristic absorption bands that can be attributed to the functional groups present in 2,2'-Oxydipropanol.
-
O-H Stretching: A broad and strong absorption band is expected in the region of 3600-3200 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl groups.
-
C-H Stretching: Sharp peaks in the 3000-2850 cm⁻¹ region correspond to the stretching vibrations of the C-H bonds in the methyl and methylene groups.
-
C-O Stretching: Strong absorption bands in the 1150-1050 cm⁻¹ region are indicative of the C-O stretching vibrations of the ether and alcohol functionalities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum would show signals for the methyl protons (CH₃), methylene protons (CH₂), and methine protons (CH), as well as the hydroxyl protons (OH). The chemical shifts would be influenced by the proximity to the electronegative oxygen atoms.
-
¹³C NMR: The spectrum would display distinct signals for each of the non-equivalent carbon atoms in the molecule, with the carbons attached to oxygen atoms appearing at higher chemical shifts (downfield).
Experimental Protocols
Synthesis of 2,2'-Oxydipropanol
2,2'-Oxydipropanol is typically produced as part of a mixture of dipropylene glycol isomers through the reaction of propylene glycol with propylene oxide.
Generalized Protocol:
-
Reaction Setup: A mixture of propylene glycol and a catalytic amount of a base (e.g., sodium hydroxide) is charged into a temperature-controlled reactor equipped with a stirrer and an inlet for propylene oxide.
-
Reaction: Propylene oxide is slowly added to the heated mixture. The reaction is exothermic and the temperature should be carefully controlled.
-
Neutralization: After the reaction is complete, the basic catalyst is neutralized with an acid.
-
Purification: The resulting mixture, containing mono-, di-, and tripropylene glycols, is then subjected to fractional distillation under reduced pressure to separate the different isomers and homologs based on their boiling points. 2,2'-Oxydipropanol is collected as a specific fraction.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
The separation and identification of 2,2'-Oxydipropanol from its isomers is effectively achieved using Gas Chromatography-Mass Spectrometry (GC-MS).
Detailed Protocol for Isomer Separation:
-
Sample Preparation: A dilute solution of the dipropylene glycol sample is prepared in a suitable solvent such as methanol or dichloromethane. An internal standard may be added for quantitative analysis.
-
GC-MS System:
-
Gas Chromatograph: Agilent 6890 or equivalent.
-
Mass Spectrometer: Agilent 5973 or equivalent.
-
Column: A polar capillary column, such as a DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended for the separation of the isomers.
-
-
GC Conditions:
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 240 °C, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 30-300 amu.
-
-
Data Analysis: The retention times of the separated isomers are used for identification by comparison with known standards. The mass spectra of each isomer will show a molecular ion peak and characteristic fragmentation patterns that can be used for confirmation.
Conclusion
2,2'-Oxydipropanol possesses a distinct chemical structure and bonding arrangement that dictates its valuable physicochemical properties. While a complete experimental determination of its solid-state structure remains an area for future research, a robust understanding of its molecular geometry and bonding can be achieved through theoretical principles and spectroscopic analysis. The detailed experimental protocols for its synthesis and, particularly, its analytical determination by GC-MS, provide a solid foundation for researchers, scientists, and drug development professionals working with this important industrial chemical. This guide serves as a comprehensive resource to support further investigation and application of 2,2'-Oxydipropanol.
